(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole ring, possibly through a condensation reaction of an amine and a thioamide. The furan and thiophene rings could be introduced through a cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The benzothiazole ring system is planar, which could lead to interesting electronic properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the amide group could allow for nucleophilic acyl substitution reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the amide group. It would likely be a solid at room temperature and have a relatively high melting point .Scientific Research Applications
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Fluorescent Probe for Cysteine Sensing
- Application Summary : A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .
- Method of Application : BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
- Results : The limit of detection of the fluorescent assay was as low as 32.6 nM Cys. The fluorescence response of BT-AC to calf serum provided strong evidence of the practical applicability of this probe. This probe was successfully used for imaging Cys in HepG2 cells and zebrafish .
Future Directions
properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-14-5-2-8-17-19(14)21-20(26-17)22(13-15-6-3-11-24-15)18(23)10-9-16-7-4-12-25-16/h2-12H,13H2,1H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCLJMAHPWTNI-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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